![molecular formula C21H22N4O B12615716 [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- は、ビフェニル、カルボキサミド、シクロプロピルメチル、およびトリアゾール部分を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- の合成は、通常、複数段階の有機反応を伴います。プロセスは、ビフェニルコアの調製から始まり、続いてカルボキサミド基が導入されます。その後、シクロプロピルメチル基とトリアゾール基が、後続の反応によって添加されます。これらの段階で使用される一般的な試薬には、有機金属試薬、アミン、およびトリアゾール前駆体が含まれます。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度、不活性雰囲気、および特定の触媒を必要とします。
工業的生産方法
この化合物の工業的生産には、同様の合成経路がより大規模に用いられる場合があります。連続フロー反応器と自動システムの使用により、効率とスケーラビリティが向上する可能性があります。さらに、クロマトグラフィーや結晶化などの精製技術が用いられて、目的の製品を高純度で得ています。
化学反応の分析
反応の種類
[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて実施できます。
置換: 求核置換反応と求電子置換反応が起こることがあり、特にビフェニル部分とトリアゾール部分で起こります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のためのハロゲン化剤、求核置換のためのアミンなどの求核剤。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアミンまたはアルコールが生成される場合があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と、新規合成方法の開発が可能になります。
生物学
生物学研究では、[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- は、生物活性分子の可能性について研究されています。抗菌性、抗真菌性、または抗がん性を示す可能性があり、創薬のための候補物質となっています。
医学
この化合物の潜在的な治療効果は、医薬化学において注目されています。研究者は、新しい医薬品を開発するために、生物学的標的との相互作用を調査しています。
産業
産業部門では、この化合物は、その安定性と官能基により、ポリマーやコーティングなどの先進材料の製造に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- の作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール部分は、酵素または受容体に結合してその活性を阻害する可能性があります。ビフェニル基とカルボキサミド基は、化合物の全体的な結合親和性と特異性に寄与しています。これらの相互作用は、細胞プロセスを阻害し、化合物の観察された生物学的効果につながる可能性があります。
類似化合物の比較
類似化合物
- [1,1'-ビフェニル]-4-カルボキサミド, N-(メチル)-2'-メチル-5'-(1H-1,2,4-トリアゾール-3-イル)-
- [1,1'-ビフェニル]-4-カルボキサミド, N-(エチル)-2'-メチル-5'-(1H-1,2,4-トリアゾール-3-イル)-
独自性
類似化合物と比較して、[1,1'-ビフェニル]-4-カルボキサミド, N-(シクロプロピルメチル)-2'-メチル-5'-(3-メチル-1H-1,2,4-トリアゾール-5-イル)- は、シクロプロピルメチル基の存在によって際立っています。この基は、化合物の安定性と結合親和性を向上させ、アプリケーションでより効果的になります。
類似化合物との比較
Similar Compounds
- [1,1’-Biphenyl]-4-carboxamide, N-(methyl)-2’-methyl-5’-(1H-1,2,4-triazol-3-yl)-
- [1,1’-Biphenyl]-4-carboxamide, N-(ethyl)-2’-methyl-5’-(1H-1,2,4-triazol-3-yl)-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- stands out due to the presence of the cyclopropylmethyl group. This group can enhance the compound’s stability and binding affinity, making it more effective in its applications.
特性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-4-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-13-3-6-18(20-23-14(2)24-25-20)11-19(13)16-7-9-17(10-8-16)21(26)22-12-15-4-5-15/h3,6-11,15H,4-5,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChIキー |
MJEBBSBLMQZLPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)C3=CC=C(C=C3)C(=O)NCC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


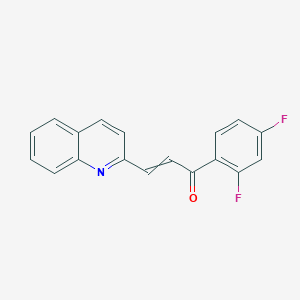
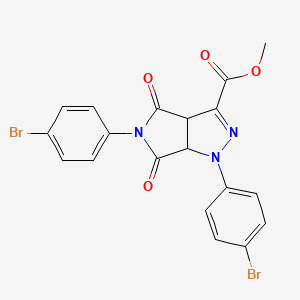
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
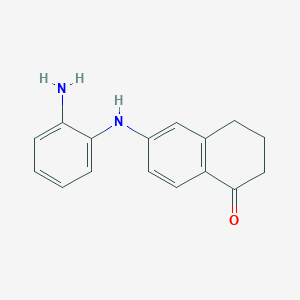

![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
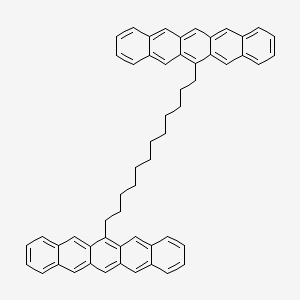
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
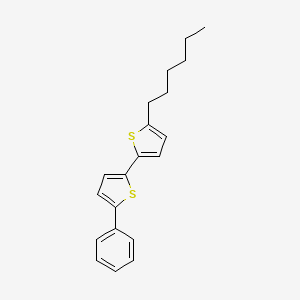
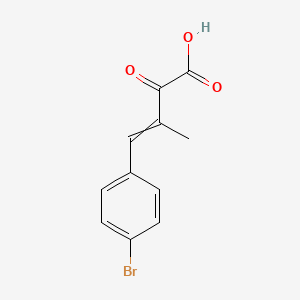
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
